molecular formula C16H8ClF2NO2 B5785679 2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone CAS No. 4083-32-3

2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone

Cat. No. B5785679
CAS RN: 4083-32-3
M. Wt: 319.69 g/mol
InChI Key: DWIVXKJTVKYOLH-UHFFFAOYSA-N
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Description

2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone, also known as CDDO, is a synthetic compound that belongs to the triterpenoid family. It is a potent antioxidant and anti-inflammatory agent that has shown potential in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone is not fully understood, but it is believed to work through multiple pathways. 2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. 2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone has also been shown to improve insulin sensitivity, reduce blood pressure, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone in lab experiments is its potent antioxidant and anti-inflammatory properties. It is also relatively easy to synthesize and has a long half-life. However, one limitation is that it can be toxic at high concentrations, so careful dosing is required.

Future Directions

There are many potential future directions for the study of 2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone. One area of research is the development of new derivatives of 2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone with improved potency and selectivity. Another area of research is the investigation of the potential of 2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone in combination with other drugs for the treatment of various diseases. Finally, the use of 2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone in clinical trials for the treatment of diseases such as cancer and diabetes is an important future direction.

Synthesis Methods

2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone is synthesized from betulinic acid, which is a natural compound found in the bark of white birch trees. The synthesis involves several steps, including oxidation, chlorination, and amination. The final product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. 2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone has also been studied for its potential in the treatment of diabetes, cardiovascular disease, and autoimmune disorders.

properties

IUPAC Name

2-chloro-3-(3,4-difluoroanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF2NO2/c17-13-14(20-8-5-6-11(18)12(19)7-8)16(22)10-4-2-1-3-9(10)15(13)21/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIVXKJTVKYOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358271
Record name 1,4-Naphthalenedione, 2-chloro-3-[(3,4-difluorophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Naphthalenedione, 2-chloro-3-[(3,4-difluorophenyl)amino]-

CAS RN

4083-32-3
Record name 1,4-Naphthalenedione, 2-chloro-3-[(3,4-difluorophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3-(3,4-DIFLUOROANILINO)NAPHTHOQUINONE
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